molecular formula C22H32O2 B12427644 all-trans-Retinoic Acid-d5 Ethyl Ester

all-trans-Retinoic Acid-d5 Ethyl Ester

Cat. No.: B12427644
M. Wt: 333.5 g/mol
InChI Key: ZELWYCSDHIFMOP-LJQJTMCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinoic Acid-d5 Ethyl Ester typically involves the esterification of all-trans-retinoic acid-d5 with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: All-trans-Retinoic Acid-d5 Ethyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-deuterated forms in complex biological matrices .

Properties

Molecular Formula

C22H32O2

Molecular Weight

333.5 g/mol

IUPAC Name

ethyl (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16+/i4D3,12D2

InChI Key

ZELWYCSDHIFMOP-LJQJTMCLSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)(C)C)[2H]

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

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